

3-Bromo-6-methoxypyridazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-6-methoxypyridazine**

Cat. No.: **B096085**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-6-methoxypyridazine**: Properties, Reactivity, and Applications for the Modern Researcher

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridazine scaffold has emerged as a privileged structure, valued for its unique electronic properties and ability to engage in specific biological interactions.^[1] **3-Bromo-6-methoxypyridazine** (CAS No: 17321-29-8) is a key exemplar of this class, serving as a versatile and highly reactive building block. The strategic placement of a methoxy group and a bromine atom on the electron-deficient pyridazine ring creates a molecule primed for diverse chemical transformations.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, offers a comprehensive exploration of **3-Bromo-6-methoxypyridazine**. We will move beyond a simple recitation of facts to provide a deeper understanding of its physicochemical properties, spectroscopic signature, synthesis, and critical reaction pathways. By elucidating the causality behind its reactivity, particularly in modern cross-coupling reactions, this document aims to empower scientists to leverage this potent intermediate in the synthesis of novel, high-value molecules.

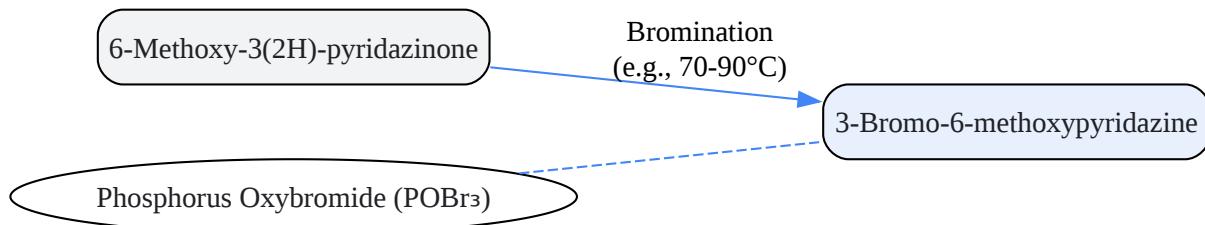
Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the starting point for any successful synthetic endeavor. **3-Bromo-6-methoxypyridazine** is a stable, solid compound under standard conditions, whose characteristics are summarized below.

Property	Value	Source
CAS Number	17321-29-8	[2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[2] [4]
Molecular Weight	189.01 g/mol	[2] [5]
Monoisotopic Mass	187.95853 Da	[2] [4]
Appearance	Off-white to light yellow solid	Inferred from supplier data
IUPAC Name	3-bromo-6-methoxypyridazine	[2]
SMILES	COc1=NN=C(C=C1)Br	[2] [4]
InChI	InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3	[2] [4]
InChIKey	SWXXQESBTCWUIK-UHFFFAOYSA-N	[2] [4]

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of **3-Bromo-6-methoxypyridazine**. While a dedicated, comprehensive spectral analysis for this specific molecule is not widely published, we can infer its characteristic features from analyses of closely related analogs like 3-chloro-6-methoxypyridazine.[\[6\]](#)


- ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. A sharp singlet in the upfield region (approximately 4.0 ppm) would correspond to the three protons of the methoxy group.
- ¹³C NMR: The carbon NMR would display five distinct signals: four for the aromatic carbons of the pyridazine ring and one for the methoxy carbon. The carbon atom bonded to the

bromine (C3) would be significantly influenced by the halogen's electronegativity and anisotropic effects.

- FT-IR: The infrared spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyridazine ring, and a prominent C-O stretching band for the methoxy ether linkage.[6]
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ peaks, with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.

Synthesis of 3-Bromo-6-methoxypyridazine

The synthesis of **3-Bromo-6-methoxypyridazine** typically proceeds from a corresponding pyridazinone precursor. The conversion of the ketone in the pyridazinone to a bromide is a standard transformation in heterocyclic chemistry, often employing a potent brominating agent like phosphorus oxybromide ($POBr_3$). This approach provides a reliable and scalable route to the desired product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Bromo-6-methoxypyridazine**.

Experimental Protocol: Synthesis via Bromination

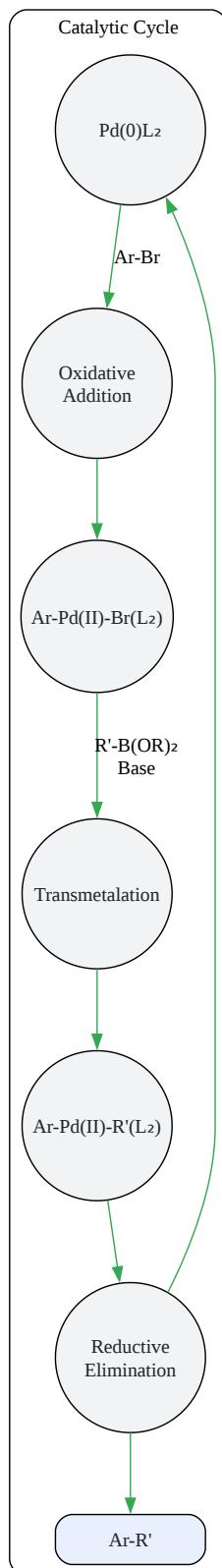
Causality: This protocol leverages the strong electrophilic nature of phosphorus oxybromide to replace the hydroxyl group of the pyridazinone tautomer with a bromide. The reaction is driven by the formation of stable phosphorus-oxygen bonds.

- **Reaction Setup:** In a fume hood, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 6-methoxy-3(2H)-pyridazinone (1.0 equiv).
- **Reagent Addition:** Carefully add phosphorus oxybromide (POBr_3) (2.0-3.0 equiv) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent.
- **Reaction Conditions:** Heat the reaction mixture to 70-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
- **Work-up:** Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with stirring. This step quenches the excess POBr_3 .
- **Neutralization:** Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **3-Bromo-6-methoxypyridazine**.

Chemical Reactivity and Key Transformations

The synthetic utility of **3-Bromo-6-methoxypyridazine** stems from the reactivity of the C-Br bond. The electron-deficient nature of the pyridazine ring makes the C3 position susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.^[7] This dual reactivity makes it an ideal substrate for building molecular complexity.

A. Nucleophilic Aromatic Substitution (SNAr)


The pyridazine ring is sufficiently electron-poor to undergo nucleophilic aromatic substitution, especially with strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.^{[8][9]}

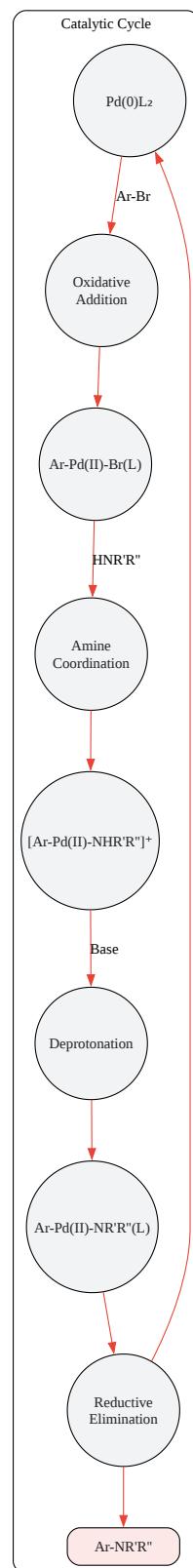
- Mechanism: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[8]
- Application: This reaction is useful for introducing amines, alkoxides, and thiolates at the C3 position, providing a direct route to functionalized pyridazines.[10]

B. Palladium-Catalyzed Cross-Coupling Reactions

The true power of **3-Bromo-6-methoxypyridazine** is realized in its application in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11]

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by coupling an organohalide with an organoboron compound.

[Click to download full resolution via product page](#)


Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[7]

Causality: This protocol relies on a Pd(0) catalyst that undergoes oxidative addition into the C-Br bond. A base is critical for activating the boronic acid for the transmetalation step, where the organic group is transferred to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.

- **Reaction Setup:** To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add **3-Bromo-6-methoxypyridazine** (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1–1.5 equiv), and a base such as sodium carbonate (Na_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 equiv).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) to the vessel.
- **Solvent and Degassing:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
- **Reaction Conditions:** Heat the reaction mixture to 80-110°C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
- **Work-up and Purification:** Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

This reaction is a powerful tool for forming C-N bonds, coupling aryl halides with primary or secondary amines.[12][13] It has become indispensable in medicinal chemistry for synthesizing the countless amine-containing compounds that constitute the majority of pharmaceuticals.[12]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[12][14]

Causality: The choice of ligand is critical in this reaction as it must stabilize the palladium catalyst and facilitate both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes C-N bond formation.

- **Inert Atmosphere Setup:** In a glovebox or using Schlenk techniques, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu , K_3PO_4 , 1.4-2.0 equiv) to a dry reaction vessel.
- **Reagent Addition:** Add **3-Bromo-6-methoxypyridazine** (1.0 equiv) to the vessel.
- **Solvent and Amine:** Add an anhydrous, degassed solvent (e.g., toluene, dioxane), followed by the amine (1.1–1.2 equiv) via syringe.
- **Reaction Conditions:** Seal the vessel and heat the mixture to 80-110°C with stirring. Monitor the reaction's progress by TLC or LC-MS.
- **Work-up and Purification:** After cooling, the reaction is typically quenched with water or saturated aqueous ammonium chloride (NH_4Cl). The product is extracted into an organic solvent, dried, and concentrated. Purification is achieved via column chromatography.

Applications in Medicinal Chemistry

The 6-methoxypyridazine core is a valuable motif in drug design. The pyridazine ring acts as a bioisostere of phenyl or pyridine rings but offers improved physicochemical properties, such as reduced lipophilicity and enhanced hydrogen bonding capabilities, which can lead to better drug developability profiles.[1] **3-Bromo-6-methoxypyridazine** is a direct gateway to this scaffold.

Its utility is particularly prominent in the synthesis of:

- **Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that binds within the ATP pocket of the enzyme. The pyridazine scaffold can be elaborated via cross-coupling from the bromo-intermediate to generate potent and selective inhibitors for oncology and inflammatory diseases.[15]

- CNS-Penetrant Agents: The polarity and hydrogen bond accepting capacity of the pyridazine nitrogens can be tuned to develop agents that cross the blood-brain barrier.
- Agrochemicals: The pyridazine heterocycle is also found in novel pesticides and herbicides, where **3-Bromo-6-methoxypyridazine** can serve as a starting point for creating new active compounds.[15][16]

Safety and Handling

As with any laboratory chemical, proper handling of **3-Bromo-6-methoxypyridazine** is essential for safety.

- GHS Hazard Classification:
 - H302: Harmful if swallowed[2][17]
 - H315: Causes skin irritation[2][17]
 - H319: Causes serious eye irritation[2][17]
 - H335: May cause respiratory irritation[2][17]
- Precautions for Safe Handling:
 - Work in a well-ventilated area or a chemical fume hood.[18]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[17][19]
 - Wash hands thoroughly after handling.[19]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][20]

- For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[3]

Conclusion

3-Bromo-6-methoxypyridazine is far more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and central role in powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an invaluable intermediate. For researchers in drug discovery, medicinal chemistry, and materials science, a deep understanding of this reagent's capabilities opens the door to the efficient and strategic synthesis of novel molecules with precisely tailored functions. By mastering the application of this versatile building block, scientists are well-equipped to construct the next generation of therapeutics and advanced materials.

References

- **3-Bromo-6-methoxypyridazine** | C5H5BrN2O | CID 252110.
- 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146.
- 3-Bromo-6-Methoxypyrazolo[1,5-B]Pyridazine. MySkinRecipes. [\[Link\]](#)
- 3-BROMO-6-METHYLPYRIDAZINE. SpectraBase. [\[Link\]](#)
- 4-methylc
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Edinburgh School of Chemistry. [\[Link\]](#)
- Buchwald-Hartwig Amin
- Buchwald-Hartwig amin
- 1124-32-9 cas号1124-32-9分子式、结构式、MSDS、熔点、沸点. ChemBK. [\[Link\]](#)
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [\[Link\]](#)
- **3-bromo-6-methoxypyridazine** (C5H5BrN2O). PubChemLite. [\[Link\]](#)
- Common nucleophilic substitution reactions. Chemistry LibreTexts. [\[Link\]](#)
- Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Zurich Open Repository and Archive. [\[Link\]](#)
- The pyridazine heterocycle in molecular recognition and drug discovery.
- 2-Amino-5-iodo-3-pyridinecarboxaldehyde. CAS Common Chemistry. [\[Link\]](#)
- Regiochemistry in Nucleophilic Substitution. Chemistry LibreTexts. [\[Link\]](#)
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b]pyridazines.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.

[[https://www.semanticscholar.org/paper/Experimental-Spectroscopic-\(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/3b759600f1335b23616641e780775d7149a425f1](https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/3b759600f1335b23616641e780775d7149a425f1)]
[Link]

- Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calcul
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [\[Link\]](#)
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimethylpentane in ethanol. StudySoup. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17321-29-8|3-Bromo-6-methoxypyridazine|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3-bromo-6-methoxypyridazine (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. ChemScene ChemScene | 3-Bromo-6-methoxypyridazine | 10G | CS-W018918 || Fisher Scientific [fishersci.com]
- 6. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbino.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. 3-Bromo-6-Methoxypyrazolo[1,5-B]Pyridazine [myskinrecipes.com]
- 16. DSpace-CRIS [zora.uzh.ch]
- 17. echemi.com [echemi.com]
- 18. echemi.com [echemi.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Bromo-6-methoxypyridazine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096085#3-bromo-6-methoxypyridazine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

